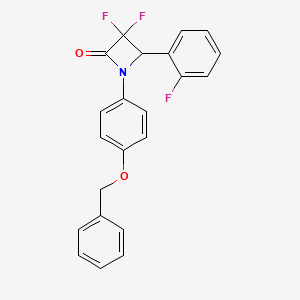

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one

Beschreibung

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative with a unique substitution pattern. Key structural features include:

- 3,3-Difluoro substituents on the azetidinone ring, which enhance metabolic stability and electronic effects .

- A 4-phenylmethoxyphenyl group at position 1, which increases steric bulk and may influence binding affinity or solubility .

The compound’s synthesis likely follows established β-lactam formation methods, such as cyclocondensation of imines with carboxylic acid derivatives .

Eigenschaften

IUPAC Name |

3,3-difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO2/c23-19-9-5-4-8-18(19)20-22(24,25)21(27)26(20)16-10-12-17(13-11-16)28-14-15-6-2-1-3-7-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFXVXXJFWYBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(C(C3=O)(F)F)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of fluorine atoms: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Attachment of phenyl groups: This step may involve coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions could convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

Industry: Use in the production of specialty chemicals or materials with unique properties.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could involve:

Molecular targets: Enzymes, receptors, or other proteins.

Pathways involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one with structurally analogous azetidinones from the evidence, focusing on substituents, physicochemical properties, and bioactivity:

Key Observations:

Substituent Effects on Bioactivity: Fluorine atoms (e.g., 3,3-difluoro in the target compound) enhance metabolic stability and electronic effects, which are critical for tubulin-binding anticancer agents . Hydroxy/methoxy groups (e.g., Compound 42) improve solubility but may reduce cell permeability compared to halogenated analogs .

Spectral and Synthetic Trends: IR C=O peaks for difluoroazetidinones range between 1774–1778 cm⁻¹, consistent with β-lactam ring strain . Yields for similar compounds vary widely (13–65%), reflecting challenges in introducing bulky or polar substituents .

Comparison to Ezetimibe Derivatives: Ezetimibe metabolites (e.g., compound 2 in ) share the azetidinone core but feature 4-hydroxyphenyl and fluorophenyl groups, highlighting the importance of polar groups for cholesterol-targeting activity . The target compound lacks a hydroxyl group, suggesting divergent therapeutic applications (e.g., anticancer vs. metabolic disorders).

Biologische Aktivität

The compound 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one is a fluorinated azetidinone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanism of action, and diverse biological applications, supported by data tables and case studies.

Synthesis

The synthesis of 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one typically involves several key steps:

- Formation of the Azetidinone Ring : This is achieved through cyclization reactions with appropriate precursors.

- Fluorination : Fluorine atoms are introduced using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

- Phenyl Group Attachment : Coupling reactions like Suzuki or Heck reactions are employed to attach phenyl groups.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Cyclization to form the azetidinone ring |

| 2 | Fluorination using DAST or Selectfluor |

| 3 | Coupling reactions for phenyl group attachment |

The biological activity of 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The specific pathways involved may include:

- Signal Transduction Pathways : Affecting cellular communication and responses.

- Metabolic Pathways : Influencing metabolic processes within cells.

- Gene Expression Regulation : Modulating the expression of genes involved in various biological functions.

Antiviral Activity

Research has indicated that azetidinone derivatives exhibit antiviral properties. For instance, compounds structurally similar to 3,3-Difluoro-4-(2-fluorophenyl)-1-(4-phenylmethoxyphenyl)azetidin-2-one have shown activity against viruses such as human coronavirus and influenza A virus. A study reported that certain azetidinones displayed moderate inhibitory activity against these viruses, with effective concentrations (EC50) ranging from 8.3 µM to 45 µM .

Anticancer Properties

Azetidinone derivatives have also been recognized for their anticancer activities. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and colon cancer cells. For example, one study highlighted that fluorinated azetidinones exhibited notable anticancer activity against HT-29 colon cancer cells .

Other Biological Activities

In addition to antiviral and anticancer properties, azetidinones are associated with a range of other biological activities:

- Antibacterial Activity : Historically linked to β-lactam antibiotics.

- Anti-inflammatory Effects : Potential use in treating inflammatory diseases.

- Nootropic Effects : Some derivatives have shown promise in enhancing cognitive functions.

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various azetidinone derivatives against human coronavirus (229E). The compound trans-11f demonstrated an EC50 value of 45 µM, outperforming ribavirin (EC50 = 112 µM). This suggests that modifications in the azetidinone structure can enhance antiviral potency .

Case Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of azetidinones, a series of compounds were tested against MCF-7 and MDA-MB-231 breast carcinoma cells. Notably, certain derivatives exhibited IC50 values in the nanomolar range, indicating high potency against these cancer cell lines .

Q & A

Q. Advanced

- HPLC-DAD/ELSD : Detects impurities at ≤0.1% levels; C18 columns with acetonitrile/water gradients are standard .

- Forced degradation studies : Acidic (0.1M HCl) and oxidative (H₂O₂) conditions identify labile groups (e.g., aryl ethers) .

- XRPD : Monitors crystalline stability; amorphous forms may require lyophilization for long-term storage .

How do contradictory data on substituent effects in azetidin-2-one derivatives inform SAR refinement?

Advanced

Discrepancies arise from:

- Cell-based vs. enzyme assays : Fluorophenyl groups show higher IC₅₀ in cellular models due to membrane permeability barriers .

- Species differences : Rodent vs. human liver microsomes yield varying metabolic rates for trifluoromethyl analogs .

Statistical meta-analysis of literature data (e.g., Web of Science, Reaxys) and molecular dynamics simulations reconcile these differences .

What in vitro and in vivo models assess the toxicity profile of fluorinated azetidin-2-one derivatives?

Q. Advanced

- AMES test : Evaluates mutagenicity; fluorine substituents typically reduce DNA adduct formation .

- hERG assay : Fluorophenyl groups may prolong QT intervals, requiring patch-clamp electrophysiology .

- Rodent toxicity studies : LD₅₀ values for analogs range from 500–1000 mg/kg, with hepatotoxicity as a major endpoint .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.